molecular formula C16H14ClN5O B10995462 N-(2-chlorobenzyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide

N-(2-chlorobenzyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide

Cat. No.: B10995462
M. Wt: 327.77 g/mol
InChI Key: CWHTXNLTNDMTEK-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often used in various fields such as medicinal chemistry, pharmaceuticals, and materials science due to their diverse biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Benzylation: The 2-chlorobenzyl group can be introduced through a nucleophilic substitution reaction using 2-chlorobenzyl chloride and a suitable base.

    Amidation: The final step involves the formation of the amide bond by reacting the tetrazole derivative with 4-aminobenzamide under appropriate conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorobenzyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium azide, thiols, amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-chlorobenzyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide is unique due to the presence of both the chlorobenzyl and methyl-tetrazole groups, which may confer specific chemical and biological properties not found in similar compounds.

Properties

Molecular Formula

C16H14ClN5O

Molecular Weight

327.77 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-4-(5-methyltetrazol-1-yl)benzamide

InChI

InChI=1S/C16H14ClN5O/c1-11-19-20-21-22(11)14-8-6-12(7-9-14)16(23)18-10-13-4-2-3-5-15(13)17/h2-9H,10H2,1H3,(H,18,23)

InChI Key

CWHTXNLTNDMTEK-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=NN1C2=CC=C(C=C2)C(=O)NCC3=CC=CC=C3Cl

Origin of Product

United States

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